methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate
Description
Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a benzothiazole derivative characterized by a fused bicyclic benzothiazole core, substituted with methoxy and carbamoyl benzoate functionalities. The Z-configuration of the imine group (C=N) in the dihydrobenzothiazole ring is critical for its stereoelectronic properties. Such compounds are typically synthesized via condensation reactions involving hydrazine derivatives or coupling reagents, followed by recrystallization for purification, as seen in analogous benzothiazole syntheses . The presence of ester and methoxy groups enhances solubility and modulates bioactivity, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors associated with inflammation or cancer.
Properties
IUPAC Name |
methyl 4-[[6-methoxy-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-26-14-8-9-15-16(10-14)29-20(22(15)11-17(23)27-2)21-18(24)12-4-6-13(7-5-12)19(25)28-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLNNWUCSOVLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multiple steps. One common method starts with the reaction of methyl 4-hydroxy-3-methoxybenzoate with potassium carbonate in acetone, followed by the addition of methyl bromoacetate. The reaction is carried out at 65°C for 24 hours, and the product is purified by extraction with ethyl acetate and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methyl 4-formylbenzoate or methyl 4-carboxybenzoate .
Scientific Research Applications
Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it can activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell differentiation and proliferation . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 2d (Methyl(R)-6-(4-((3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl)amino)butoxy)benzo[d]thiazole-2-carboxylate):
- Structural Similarities : Shares the benzothiazole core and methoxy/ester substituents.
- Key Differences : Incorporates a 4-hydroxyphenyl group and an extended butoxy chain, which may enhance hydrogen bonding and membrane permeability compared to the target compound .
LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate):
- Structural Similarities : Contains a benzoate ester and methoxy linker.
Computational Similarity Analysis
- Tanimoto and Dice Coefficients : These metrics, calculated using MACCS or Morgan fingerprints, quantify molecular similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto coefficients, suggesting analogous bioactivity . Applied to the target compound, such methods would likely cluster it with other benzothiazoles and esters, as structural congruence correlates with shared bioactivity .
- QSAR Models : Structural fragments like the benzothiazole ring and ester groups may dominate activity predictions, aligning with ’s emphasis on fragment-based SAR analysis.
Data Tables
Table 1: Structural and Computational Comparison
*Similarity estimates based on analogous compounds in and .
Discussion and Implications
The target compound’s benzothiazole core and ester substituents position it within a class of molecules with diverse bioactivities, from enzyme inhibition to antimicrobial action. Structural variations, such as the Z-configuration and methoxy placement, likely fine-tune its target specificity and pharmacokinetics. Computational models (e.g., Tanimoto indexing) and bioactivity clustering provide a roadmap for predicting its mechanism, though empirical validation is essential. Safety protocols from analogues highlight the need for careful handling during synthesis and testing.
Biological Activity
Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound with promising biological activities. Its unique structural features contribute to its potential therapeutic applications, particularly in metabolic and neurological disorders.
Structural Overview
The molecular formula of this compound is . It consists of a benzothiazole moiety linked to methoxy and carbamoyl groups. The structural arrangement enhances its solubility and reactivity, making it a candidate for various biological applications.
1. Enzyme Inhibition
One of the most significant biological activities of this compound is its inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in glucocorticoid metabolism, and its inhibition has therapeutic implications for conditions like type 2 diabetes and obesity.
Table 1: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 (μM) | Biological Implications |
|---|---|---|---|
| Methyl 4-{...} | 11β-HSD1 | ~50 | Potential treatment for metabolic disorders |
2. Anticonvulsant Properties
Compounds structurally related to this compound have exhibited anticonvulsant activities. This suggests potential applications in treating epilepsy or other neurological disorders.
Table 2: Related Compounds with Anticonvulsant Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Various substitutions on benzothiazole | Anticonvulsant |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and possibly other molecular targets. Further studies are required to elucidate these interactions fully.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
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Metabolic Disorders : Research indicates that the inhibition of 11β-HSD1 can lead to improved glucose metabolism and reduced fat accumulation in animal models.
- Study Reference : A study published in Pharmacology Reports demonstrated that compounds similar to methyl 4-{...} effectively reduced blood glucose levels in diabetic rats.
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Neurological Applications : The anticonvulsant properties observed in related compounds suggest that methyl 4-{...} could be explored for its neuroprotective effects.
- Study Reference : A publication in European Journal of Medicinal Chemistry detailed the synthesis and evaluation of benzothiazole derivatives for their anticonvulsant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
